An In-depth Technical Guide to 3-(2-Mercaptoethoxy)propanoic Acid: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 3-(2-Mercaptoethoxy)propanoic Acid: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-(2-Mercaptoethoxy)propanoic acid. As a bifunctional molecule featuring a terminal thiol and a carboxylic acid connected by a flexible ether-containing linker, this compound is of increasing interest in the fields of bioconjugation, drug delivery, and materials science. This document consolidates available experimental data with predictive insights to offer a thorough resource for researchers and developers working with this and related molecules.
Introduction: The Versatility of a Bifunctional Linker
3-(2-Mercaptoethoxy)propanoic acid, with the chemical formula C₅H₁₀O₃S, is a liquid organic compound that possesses two key functional groups: a terminal thiol (-SH) and a carboxylic acid (-COOH).[1] The presence of an ethoxy group in its backbone imparts a degree of hydrophilicity and flexibility that is highly desirable in many biomedical applications. This unique combination of features allows for a wide range of chemical modifications and applications, positioning it as a valuable building block in the design of complex molecular architectures.
The thiol group provides a reactive handle for covalent attachment to various substrates, including maleimide-functionalized proteins, gold surfaces for the creation of self-assembled monolayers (SAMs), and other thiol-reactive moieties.[2] The carboxylic acid can be activated to form amide bonds with amine-containing molecules, such as proteins, peptides, or small molecule drugs.[3][4] The ether linkage contributes to increased water solubility and can reduce non-specific binding, a crucial aspect in the development of targeted therapeutics and diagnostic agents.[5][6]
This guide will delve into the specific physicochemical characteristics of 3-(2-Mercaptoethoxy)propanoic acid, provide an overview of its synthesis, and explore its potential applications, particularly in the realm of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2-Mercaptoethoxy)propanoic acid is essential for its effective handling, characterization, and application. Due to a scarcity of publicly available experimental data for this specific molecule, this section combines known information with predicted values derived from computational models and comparative analysis with structurally related compounds like 3-Mercaptopropionic acid.
General Properties
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₃S | [1] |
| Molecular Weight | 150.2 g/mol | [1] |
| Physical Form | Liquid | [1] |
| CAS Number | 1260092-48-5 | [1] |
Acidity (pKa)
The pKa value is a critical parameter that governs the ionization state of the carboxylic acid and thiol groups at a given pH, which in turn influences solubility, reactivity, and biological interactions.
-
Carboxylic Acid Group: The pKa of the carboxylic acid is predicted to be in the range of 4.5 - 5.0 . This estimation is based on the pKa of similar short-chain carboxylic acids and the slight electron-withdrawing effect of the ether linkage. For comparison, the experimental pKa of the structurally similar 3-mercaptopropionic acid is approximately 4.3.
-
Thiol Group: The pKa of the thiol group is predicted to be in the range of 9.5 - 10.5 . This is typical for aliphatic thiols. At physiological pH (~7.4), the thiol group will be predominantly in its protonated, neutral form, making it available for reactions with thiol-specific electrophiles.
Experimental Protocol: Determination of pKa by Potentiometric Titration
-
Sample Preparation: Prepare a 0.01 M solution of 3-(2-Mercaptoethoxy)propanoic acid in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly titrate the sample with a standardized 0.01 M NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa of the carboxylic acid will be the pH at the half-equivalence point. A second, less distinct inflection point may be observed at a higher pH corresponding to the titration of the thiol group.
Solubility
The solubility of 3-(2-Mercaptoethoxy)propanoic acid in various solvents is a key consideration for its use in different reaction conditions and formulations.
| Solvent | Predicted Solubility | Rationale/Comparison |
| Water | Miscible | The presence of the carboxylic acid, ether linkage, and the relatively short carbon chain suggest high water solubility. 3-Mercaptopropionic acid is also soluble in water.[7] |
| Ethanol, Methanol | Miscible | Expected to be fully miscible due to its polar nature. |
| Dimethyl Sulfoxide (DMSO) | Miscible | A common polar aprotic solvent in which the compound is expected to be highly soluble. |
| Dichloromethane (DCM) | Soluble | Expected to be soluble, facilitating its use in organic synthesis. |
| Hexanes | Sparingly Soluble to Insoluble | As a non-polar solvent, it is unlikely to be a good solvent for this polar molecule. |
Experimental Protocol: Determination of Solubility
-
Preparation: Add a known volume (e.g., 1 mL) of the solvent to a series of vials.
-
Addition of Solute: Incrementally add known amounts of 3-(2-Mercaptoethoxy)propanoic acid to each vial.
-
Observation: After each addition, vortex the vial and visually inspect for complete dissolution at a controlled temperature (e.g., 25 °C).
-
Quantification: The solubility can be quantified as the maximum amount of solute that completely dissolves in a given volume of solvent. For more precise measurements, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the saturated solution.
Spectral Characterization
Spectroscopic data is fundamental for confirming the identity and purity of 3-(2-Mercaptoethoxy)propanoic acid. While experimental spectra for this specific molecule are not widely available, this section provides predicted spectral features based on its structure and comparison with analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts are presented below.
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-SH |
| ~3.65 | Triplet | 2H | -CH₂-O-CH₂- |
| ~2.80 | Triplet | 2H | -CH₂-SH |
| ~2.70 | Triplet | 2H | -CH₂-COOH |
| ~1.60 | Triplet | 1H | -SH |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~71 | -O-CH₂-CH₂-SH |
| ~69 | -CH₂-O-CH₂- |
| ~38 | -CH₂-SH |
| ~35 | -CH₂-COOH |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-(2-Mercaptoethoxy)propanoic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2850-3000 | Strong, Broad | O-H stretch (carboxylic acid, hydrogen-bonded) |
| 2550-2600 | Weak | S-H stretch |
| 1700-1725 | Strong | C=O stretch (carboxylic acid) |
| 1200-1300 | Strong | C-O stretch (carboxylic acid) |
| 1050-1150 | Strong | C-O-C stretch (ether) |
For comparison, the IR spectrum of propanoic acid shows a very broad O-H stretch from 3400 to 2400 cm⁻¹ and a strong C=O stretch between 1730-1700 cm⁻¹.[8][9][10][11]
Experimental Protocol: IR Spectroscopy (Liquid Film)
-
Sample Preparation: Place a small drop of neat 3-(2-Mercaptoethoxy)propanoic acid onto a salt plate (e.g., NaCl or KBr).
-
Analysis: Place a second salt plate on top of the first to create a thin liquid film.
-
Data Acquisition: Place the sandwiched plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electrospray Ionization - ESI)
-
Positive Ion Mode: The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 151.2. Adducts with sodium [M+Na]⁺ (m/z 173.2) or potassium [M+K]⁺ (m/z 189.3) may also be observed.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 149.2 is expected to be the base peak.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (m/z 133.2 from [M+H]⁺) and the loss of COOH (m/z 106.2 from [M+H]⁺).[7][11][12]
Experimental Protocol: Electrospray Ionization Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 3-(2-Mercaptoethoxy)propanoic acid (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
Synthesis Overview
The synthesis of 3-(2-Mercaptoethoxy)propanoic acid can be achieved through several synthetic routes. A common approach involves the Michael addition of a thiol to an acrylate derivative.
Illustrative Synthetic Pathway:
A plausible synthesis involves the reaction of 2-mercaptoethanol with a suitable 3-halopropanoic acid derivative or acrylic acid itself under basic conditions. A more controlled approach would be the reaction of 2-(tritylthio)ethanol with tert-butyl acrylate followed by deprotection of the thiol and hydrolysis of the ester.
Applications in Drug Development
The unique bifunctional nature of 3-(2-Mercaptoethoxy)propanoic acid makes it a valuable tool in various aspects of drug development, from bioconjugation to the formulation of drug delivery systems.
Bioconjugation and Linker Chemistry
As a "thiol-PEG3-acid" type linker, this molecule is well-suited for creating antibody-drug conjugates (ADCs) and other targeted therapies.[3][13][14] The carboxylic acid end can be coupled to a targeting moiety (e.g., an antibody or peptide), while the thiol end can be conjugated to a cytotoxic payload. The PEG-like spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3][15]
Surface Modification of Nanoparticles
The thiol group has a strong affinity for gold and other noble metal surfaces, enabling the use of 3-(2-Mercaptoethoxy)propanoic acid to functionalize nanoparticles for drug delivery applications.[2][16] The carboxylic acid terminus can then be used to attach drugs, targeting ligands, or imaging agents. The hydrophilic ether spacer can also help to prevent nanoparticle aggregation and reduce non-specific protein adsorption.[5][6]
Formation of Self-Assembled Monolayers (SAMs)
The ability of thiols to form ordered layers on gold surfaces allows for the creation of well-defined interfaces for studying biological interactions or for the development of biosensors. The carboxylic acid group can be used to immobilize proteins or other biomolecules onto the surface.
Safety and Handling
Based on the safety information for structurally similar compounds and available data, 3-(2-Mercaptoethoxy)propanoic acid should be handled with care in a laboratory setting.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[1]
-
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from oxidizing agents.[1]
Conclusion
3-(2-Mercaptoethoxy)propanoic acid is a versatile bifunctional molecule with significant potential in drug development and materials science. Its combination of a reactive thiol, a modifiable carboxylic acid, and a hydrophilic spacer makes it an attractive building block for the construction of sophisticated bioconjugates and functionalized nanomaterials. While a comprehensive set of experimental data for this specific compound is still emerging, predictive modeling and comparison with analogous structures provide a solid foundation for its application in research and development.
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